2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride
Description
2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a spirocyclic compound featuring a cyclopropylmethyl substituent at position 2 of the diazaspiro[4.5]decane scaffold.
Properties
IUPAC Name |
2-(cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c15-11-12(3-6-13-7-4-12)5-8-14(11)9-10-1-2-10;/h10,13H,1-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSUNIWPQXZXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC3(C2=O)CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a cyclopropylmethyl ketone. This step often requires the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via an alkylation reaction. This can be achieved using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The spirocyclic structure allows for unique binding interactions, which can influence the compound’s pharmacological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride with analogs:
Functional and Pharmacological Differences
- Cyclopropyl vs. Aromatic Substituents: The cyclopropylmethyl group in the target compound likely improves lipophilicity and resistance to oxidative metabolism compared to phenyl or benzyl analogs .
- Ketone Position : Compounds like 2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride (ketone at C3) may exhibit altered hydrogen-bonding capabilities compared to the C1-ketone in the target compound, affecting solubility and target affinity .
- Isomeric Variations : The 2,7-diaza isomer (CAS 832710-65-3) shows distinct applications in WNT pathway inhibition, highlighting the importance of spirocyclic ring topology in biological activity .
Q & A
Basic Questions
Q. What are the key physicochemical properties of 2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride, and how should it be stored to maintain stability?
- Answer: The compound (CAS: 832710-65-3) has a molecular formula of C₈H₁₅ClN₂O and a molecular weight of 190.67 g/mol. Key properties include a boiling point of 383.2°C at 760 mmHg and a flash point of 185.5°C. Stability is maintained under room-temperature (RT) storage conditions, avoiding exposure to moisture or extreme temperatures .
Q. What spectroscopic and chromatographic methods are recommended for characterizing purity and structure?
- Answer: Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical. The InChI identifier (1S/C9H14N2O3.ClH) aids in structural validation via NMR . For purity analysis, reverse-phase HPLC using columns like Chromolith® or Purospher® STAR (C18) provides high-resolution separation, as referenced in studies involving spirocyclic analogs .
Q. How does the presence of the cyclopropylmethyl group influence the compound’s reactivity in synthetic pathways?
- Answer: The cyclopropylmethyl moiety introduces steric hindrance and electron-rich characteristics, which may affect nucleophilic substitution or catalytic hydrogenation reactions. Protective strategies, such as tert-butoxycarbonyl (Boc) group utilization, are often employed to stabilize reactive intermediates in similar spirocyclic systems .
Advanced Research Questions
Q. What synthetic routes are optimized for preparing this compound with high enantiomeric purity?
- Answer: Multi-step synthesis involving spirocyclization and subsequent functionalization is typical. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate) are used to control stereochemistry, followed by deprotection and HCl salt formation. Yields can be improved via microwave-assisted cyclization or flow chemistry .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate derivatives of this compound for kinase inhibition?
- Answer: Derivatives like CCT251545 (a WNT inhibitor with a similar spirocyclic backbone) demonstrate SAR methodologies. Key steps include:
- Scaffold modification: Introducing substituents at the 2- or 8-positions to alter steric/electronic profiles.
- In vitro assays: Use of Wnt/β-catenin reporter cell lines to measure IC₅₀ values.
- Crystallography: Co-crystallization with target proteins (e.g., PORCN) to map binding interactions .
Q. What analytical approaches resolve discrepancies in reported biological activity data for spirocyclic diazaspirodecanone analogs?
- Answer: Contradictions may arise from impurities or stereochemical variations. Strategies include:
- Advanced purity profiling: LC-MS with ion-pair chromatography (e.g., sodium 1-decanesulfonate as an ion-pair reagent) .
- Chiral HPLC: To isolate enantiomers and assess their individual bioactivity .
- Batch-to-batch consistency checks: Comparative NMR and elemental analysis .
Q. How do stability studies under accelerated conditions inform formulation strategies for this compound?
- Answer: Stress testing (e.g., 40°C/75% relative humidity for 4 weeks) evaluates degradation pathways. Hydrolytic stability of the diazaspiro ring can be monitored via pH-dependent HPLC, while cyclopropylmethyl group oxidation is assessed using mass spectrometry. Results guide excipient selection (e.g., antioxidants for oxidative protection) .
Methodological Notes
- Data Contradictions: Molecular weight discrepancies in (190.67 vs. 234.68) arise from structural differences (e.g., methoxy substitution in ). Ensure CAS 832710-65-3 is referenced for the target compound .
- Biological Relevance: Derivatives in and highlight applications in targeting kinases and Wnt pathways, emphasizing the need for rigorous assay validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
